1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a complex phospholipid belonging to the class of glycerophospholipids. Its chemical formula is C₄₂H₈₂N₁O₈P, and it features two acyl chains: an 11Z-octadecenoyl group at the first position and a hexadecanoyl group at the second position. This compound plays a crucial role in cellular membranes, contributing to membrane fluidity and functionality due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments .
This compound exhibits significant biological activity, primarily due to its role in cell signaling and membrane dynamics. It functions as a secondary messenger in various signaling pathways, influencing processes such as inflammation and cell proliferation. The presence of unsaturated fatty acids like 11Z-octadecenoyl enhances its biological functions by promoting membrane fluidity, which is essential for proper receptor function and signal transduction .
Synthesis of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine can be achieved through several methods:
These methods allow for the production of this phospholipid in both laboratory and industrial settings .
1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine has several applications:
Interaction studies involving 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine focus on its role in cellular membranes. Research has shown that this compound interacts with various proteins involved in signal transduction pathways, influencing cellular responses. Furthermore, studies have demonstrated its ability to modulate lipid raft formation, which is critical for cellular signaling events .
Several compounds share structural similarities with 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine:
| Compound Name | Acyl Groups | Unique Features |
|---|---|---|
| 1-palmitoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine | Palmitoyl & 11Z-octadecenoyl | Contains palmitic acid instead of hexadecanoyl |
| 1-(9Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine | 9Z-octadecenoyl & hexadecanoyl | Different position of double bond |
| 1-docosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine | Docosanoyl & hexadecanoyl | Longer acyl chain at position 1 |
The uniqueness of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine lies in its specific combination of fatty acid chains and their positions on the glycerol backbone, which significantly influences its physical properties and biological activities compared to similar compounds .
The de novo synthesis of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine predominantly occurs via the Kennedy pathway, a conserved route in eukaryotes for phosphatidylcholine production. This pathway initiates with choline phosphorylation by choline kinase, followed by cytidylyltransferase-mediated conversion of phosphocholine to CDP-choline. The final step involves cholinephosphotransferase, which transfers the phosphocholine group from CDP-choline to diacylglycerol (DAG). However, the asymmetric acyl chain distribution in PC(16:0/18:1) requires precise enzymatic coordination at both sn-1 and sn-2 positions.
The sn-1 position is typically esterified with saturated fatty acids like palmitate (16:0) through the action of glycerol-3-phosphate acyltransferases (GPATs). In humans, AGPAT10/GPAT3, a bifunctional enzyme, demonstrates specificity for lysophosphatidic acid (LPA) and palmitoyl-CoA, enabling the synthesis of phosphatidic acid (PA) with a saturated acyl chain. PA is subsequently dephosphorylated to DAG, which serves as the backbone for PC synthesis. Enzyme kinetics studies reveal that AGPAT10/GPAT3 exhibits a Vmax of 2 nmol/min per mg protein for palmitoyl-CoA, ensuring efficient incorporation of 16:0 at the sn-1 position.
The sn-2 position is preferentially acylated with unsaturated fatty acids such as vaccenic acid (18:1(11Z)) via lysophosphatidylcholine acyltransferases (LPCATs). In diatoms, Phaeodactylum tricornutum LPCAT1 (PtLPCAT1) demonstrates broad substrate specificity, accepting acyl-CoAs ranging from 16:0 to 20:5. While PtLPCAT1 preferentially incorporates 20:4-CoA in diatoms, homologs in mammals show affinity for 18:1-CoA, facilitating the synthesis of PC(16:0/18:1). Structural analyses of LPCATs reveal a conserved His-157 residue critical for acyl-CoA binding, enabling regiospecific acylation at the sn-2 position.
Semisynthetic approaches combine chemical and enzymatic methods to produce high-purity PC(16:0/18:1). For instance, 2-lysophosphatidylcholine can be chemically acylated using vaccenoyl anhydride and dimethylaminopyridine (DMAP), achieving yields exceeding 70%. Subsequent enzymatic hydrolysis with phospholipase A2 (PLA2) ensures regiopurity by selectively removing misincorporated acyl chains, followed by re-esterification with deuterated palmitoyl-CoA. This method achieves >96% chemical purity, underscoring the synergy between chemical efficiency and enzymatic specificity.